molecular formula C10H9Br2NO B1393486 5,7-Dibromo-3,3-dimethylindolin-2-one CAS No. 872271-71-1

5,7-Dibromo-3,3-dimethylindolin-2-one

Cat. No.: B1393486
CAS No.: 872271-71-1
M. Wt: 318.99 g/mol
InChI Key: MJVOOYJHLGGINK-UHFFFAOYSA-N
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Description

5,7-Dibromo-3,3-dimethylindolin-2-one (CAS 872271-71-1) is a brominated derivative of the 3,3-dimethyloxindole (CAS 19155-24-9) scaffold . This compound, with a molecular formula of C 10 H 9 Br 2 NO and a molecular weight of 318.99 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry research . It is typically supplied with a purity of not less than 98% and should be stored in a dry, sealed environment, often at 2-8°C . This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Its primary research value lies in its role as a key synthetic intermediate. For instance, it has been utilized in the synthesis of novel semicarbazone derivatives, which are then evaluated as potential gorge-spanning ligands for acetylcholinesterase (AChE) . Such compounds are of significant interest in early-stage research for neurodegenerative diseases like Alzheimer's, where in vitro studies have indicated a mixed kinetic mechanism for AChE inhibition . The bromine atoms on the aromatic ring make it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical libraries for drug discovery.

Properties

IUPAC Name

5,7-dibromo-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVOOYJHLGGINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Br)Br)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675144
Record name 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872271-71-1
Record name 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5,7-Dibromo-3,3-dimethylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Biological Activity

5,7-Dibromo-3,3-dimethylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine substituents at the 5 and 7 positions of the indolin-2-one structure. This unique substitution pattern enhances its reactivity and potential for further functionalization. The molecular formula is C₁₃H₉Br₂N, with a molecular weight of approximately 327.02 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to influence several biological pathways, including:

  • Anticancer Activity : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Activity : It disrupts microbial growth by interacting with cellular membranes or inhibiting essential enzymes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

Cell LineIC50 Values (μM)Mechanism of Action
K562 (CML)20Induction of apoptosis
HeLa (Cervical)85Cell cycle arrest

Studies have demonstrated that the compound can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest:

Target OrganismsMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus>2.59 μMDisruption of cell wall
Escherichia coli>2.59 μMInhibition of protein synthesis

Inhibition zones were measured using standard agar diffusion methods, indicating moderate antimicrobial activity .

Case Studies

  • Anticancer Study : A study published in Molecular Cancer Therapeutics explored the effects of this compound on K562 cells. The results showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .
  • Antimicrobial Evaluation : In a separate study focused on antimicrobial properties, derivatives of the compound were screened against various bacterial strains. The study found that while some derivatives exhibited strong activity against Staphylococcus aureus, others showed only moderate effects against E. coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 5,7-dibromo-3,3-dimethylindolin-2-one and structurally related indolinone derivatives, focusing on synthetic efficiency, physicochemical properties, and biological activity.

Key Observations

Synthetic Efficiency :

  • The 5,7-dibromo derivative exhibits an 80% yield , significantly higher than analogs like 3-(4-methoxybenzyl)-1,3-dimethylindolin-2-one (7–13% yield) , highlighting its synthetic accessibility.

Biological Activity: Bromination at C5 and C7 positions enhances AChE inhibitory activity compared to mono-brominated (e.g., 4-bromo) or non-halogenated analogs. This is attributed to improved hydrophobic interactions within the enzyme’s catalytic cavity . In contrast, the 5,7-dimethoxy analog lacks halogen-mediated electron-withdrawing effects, reducing its binding affinity to AChE .

The hydroxylated variant (C10H9Br2NO2) shows higher polarity, which may limit CNS bioavailability despite its presence in ant pheromones .

Commercial Availability :

  • This compound is listed as discontinued by suppliers like CymitQuimica , whereas fluorinated derivatives remain available, reflecting differing demand in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dibromo-3,3-dimethylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5,7-Dibromo-3,3-dimethylindolin-2-one

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